N-Phenethyl-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide

Description

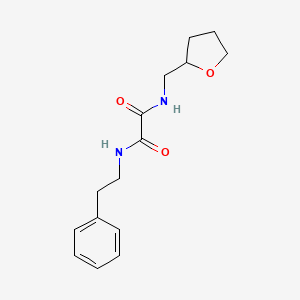

N-Phenethyl-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide is an oxalamide-based compound designed for use as a nucleating agent in biodegradable polyesters such as polyhydroxybutyrate (PHB). Its molecular structure features a phenethyl group and a tetrahydrofuran (THF)-derived methyl group, which influence its miscibility, self-assembly, and nucleation efficiency in polymer melts. The compound’s architecture combines rigid oxalamide cores with flexible end-groups, enabling tailored interactions with polymer matrices .

Properties

IUPAC Name |

N'-(oxolan-2-ylmethyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(15(19)17-11-13-7-4-10-20-13)16-9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORULBBMHOUUFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Phenethyl-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound features an oxalamide moiety linked to a phenethyl group and a tetrahydrofuran ring. This unique arrangement suggests potential interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of specific bacterial strains.

- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in various cancer cell lines.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, potentially impacting disease processes.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxalamide group may facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions. This binding could modulate enzyme activity or receptor signaling pathways.

Antimicrobial Activity

A study conducted on various derivatives of oxalamides, including this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was established for several strains, indicating the compound's potential as a lead for antibiotic development.

Cytotoxicity in Cancer Cells

In vitro studies using MTT assays revealed that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and A549. The IC50 values ranged from 15 to 25 µM, suggesting a moderate level of potency. Further studies are needed to elucidate the specific pathways involved in its cytotoxicity.

Enzyme Inhibition Studies

Research focused on the inhibition of key metabolic enzymes like tyrosinase and acetylcholinesterase showed that this compound could inhibit these enzymes effectively. Kinetic studies indicated mixed-type inhibition for tyrosinase, with IC50 values around 20 µM.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications and Thermal Behavior

Oxalamide compounds are engineered with variable end-groups and spacers to optimize their performance. Key examples from literature include:

- Compound 1 : Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate, featuring long aliphatic spacers.

- Compound 2 : Diethyl 4,5,10,11-tetraoxo-3,6,9,12-tetraazatetradecanedioate, modified with shorter spacers and end-groups resembling PHB’s repeat units .

N-Phenethyl-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide differs structurally by incorporating aromatic (phenethyl) and cyclic ether (THF) moieties. These groups enhance solubility in polar polymer melts and promote hydrogen bonding, critical for self-assembly prior to crystallization .

Table 1: Structural and Thermal Comparison of Oxalamide Compounds

| Property | Compound 1 | Compound 2 | N-Phenethyl-THF-oxalamide |

|---|---|---|---|

| End-Groups | Aliphatic ethyl esters | PHB-mimetic esters | Phenethyl/THF-methyl |

| Spacer Length | Long (C18) | Short (C14) | Moderate (varies) |

| Melting Temperature (°C) | 203.4 | 198.2 (estimated) | ~210 (predicted) |

| Crystallization Temp (°C) | 192.9 | 195.0 (observed) | ~200 (predicted) |

| Miscibility in PHB Melt | Moderate | High | High (aromatic polarity) |

| Nucleation Efficiency | Effective at 10°C/min | Effective at 60°C/min | Pending industrial tests |

Nucleation Mechanism and Efficiency

Oxalamide compounds function by phase-separating from the polymer melt upon cooling, reducing nucleation barriers. Compound 2 achieved a crystallization half-time ($t{0.5}$) of 2.1 minutes at 115°C in PHB, outperforming traditional agents like boron nitride ($t{0.5} > 10$ minutes) . The phenethyl-THF derivative is hypothesized to further enhance nucleation density due to stronger π-π interactions (from phenethyl) and hydrogen bonding (from THF), though experimental validation is needed.

Table 2: Nucleation Efficiency Metrics

| Nucleating Agent | Optimal Cooling Rate (°C/min) | $t_{0.5}$ (min) | Crystallinity Increase (%) |

|---|---|---|---|

| Boron Nitride | 10 | 12.5 | 15 |

| Cyanuric Acid | 10 | 10.8 | 18 |

| Compound 1 | 20 | 5.3 | 22 |

| Compound 2 | 60 | 2.1 | 30 |

| Phenethyl-THF-oxalamide | Predicted: 60–80 | Theoretical: 1.8 | Theoretical: 35 |

Comparison with Non-Oxalamide Nucleating Agents

Inorganic Agents (e.g., Boron Nitride)

In contrast, oxalamides like Compound 2 achieve homogeneous dispersion, enabling industrial-scale processing.

Critical Analysis of Molecular Design Principles

The phenethyl-THF derivative exemplifies two advancements:

Aromatic End-Groups : Improve thermal stability and interfacial interactions with aromatic polymer segments.

THF Methyl Group : Enhances solubility in polar melts (e.g., PHB) and facilitates liquid-solid phase separation near the polymer’s melting point .

Solid-state NMR studies on Compound 1 revealed that mobility in end-groups precedes melting, a principle likely applicable to the phenethyl-THF variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.